molecular formula C7H10N4O2 B2886848 5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1702541-07-8

5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2886848
CAS No.: 1702541-07-8
M. Wt: 182.183
InChI Key: ODEGNFXCKWFWBJ-UHFFFAOYSA-N
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Description

This compound (CAS: 664992-04-5, molecular formula: C₈H₁₀F₂N₄O₂) is a partially hydrogenated [1,2,4]triazolo[1,5-a]pyrimidine derivative featuring a methyl group at position 5 and a carboxylic acid moiety at position 2. It is marketed for pharmaceutical research, indicating applications in drug development .

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGNFXCKWFWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC(=N2)C(=O)O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the triazole or pyrimidine rings.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological processes. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Influence

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications References
Target Compound 5-Me, 7-(CF₂H), 2-COOH C₈H₁₀F₂N₄O₂ Pharmaceutical potential
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-Ph, 2-COOH C₁₃H₁₁N₄O₂ Precursor for carbodiimide synthesis
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-Me, 2-COOH C₈H₉N₄O₂ High structural similarity (61%)
7-(Trifluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazole core, 7-CF₃, 5-Me C₉H₁₀F₃N₃O₂ Higher lipophilicity; energetic materials
2-Nitro-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (Compound A) 2-NO₂, 5/7-CF₃ C₇H₃F₆N₅O₂ High-energy density material (HEDM)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-Me C₆H₆ClN₄ Intermediate for nucleophilic substitution
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in Compound A enhance stability and detonation performance, making it suitable for energetic materials . In contrast, the carboxylic acid (COOH) in the target compound improves water solubility for biological applications .
  • Hydrogenation Effects: The tetrahydro backbone in the target compound reduces aromaticity, increasing flexibility and solubility compared to non-hydrogenated analogs like 5,7-dimethyl derivatives .
  • Fluorine Impact: The difluoromethyl (CF₂H) group in the target compound balances lipophilicity and metabolic stability, whereas trifluoromethyl (CF₃) in pyrazolo analogs increases hydrophobicity .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 1702541-07-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₇H₁₀N₄O₂
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 1702541-07-8

Synthesis

The synthesis of this compound has been explored through various methodologies involving the reaction of appropriate precursors under controlled conditions. These synthetic pathways often aim to enhance yield and purity while minimizing by-products.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown effective inhibition against various bacterial strains including E. coli and S. aureus with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A related study indicated that certain triazolo-pyrimidine derivatives significantly suppressed cyclooxygenase-2 (COX-2) activity with IC50 values comparable to the standard anti-inflammatory drug celecoxib .

Antiviral Activity

Research has highlighted the potential of triazolo-pyrimidine derivatives in antiviral applications. A study focusing on influenza A virus polymerase demonstrated that specific derivatives could disrupt protein-protein interactions critical for viral replication .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent Biological Activity Remarks
Methyl group at position 5Enhanced antimicrobial activityCritical for binding to bacterial targets
Triazole ringContributes to anti-inflammatory effectsEssential for COX inhibition
Carboxylic acid groupFacilitates solubility and bioavailabilityImproves pharmacokinetics

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial activity of various triazolo-pyrimidine derivatives against Staphylococcus aureus, it was found that compounds with specific substitutions exhibited significant zones of inhibition compared to standard antibiotics .
  • Inflammation Models : Animal models using carrageenan-induced paw edema demonstrated that certain derivatives significantly reduced inflammation markers when administered at optimal dosages .
  • Viral Inhibition : Molecular docking studies revealed that specific structural modifications in the triazolo-pyrimidine scaffold allowed for stronger binding affinities to viral proteins involved in replication processes .

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